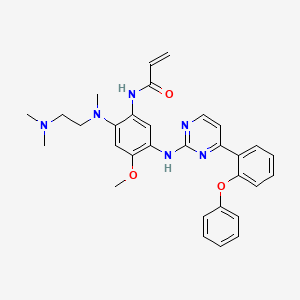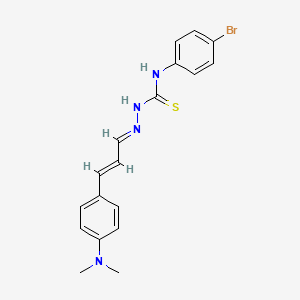
Caii-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caii-IN-2, also known as compound 3g, is a thiosemicarbazide derivative and a potent, selective inhibitor of carbonic anhydrase II (CA-II). Carbonic anhydrase II is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide, leading to the formation of bicarbonate and protons. This compound has shown significant potential in research related to carbonic anhydrase-related biological disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Caii-IN-2 involves the reaction of thiosemicarbazide with appropriate aldehydes or ketones under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the reaction. The resulting product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Caii-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form thioethers or thiols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the thiosemicarbazide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and substituted thiosemicarbazides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Caii-IN-2 has a wide range of scientific research applications, including:
Wirkmechanismus
Caii-IN-2 exerts its effects by selectively inhibiting carbonic anhydrase II. The compound binds to the active site of the enzyme, where it interacts with the zinc ion and key amino acid residues. This interaction prevents the enzyme from catalyzing the hydration of carbon dioxide, thereby reducing the formation of bicarbonate and protons. The inhibition of carbonic anhydrase II affects various physiological processes, including pH regulation, ion transport, and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma and altitude sickness.
Dorzolamide: A topical carbonic anhydrase inhibitor used to reduce intraocular pressure in patients with glaucoma.
Brinzolamide: Another topical carbonic anhydrase inhibitor with similar applications to dorzolamide.
Uniqueness of Caii-IN-2
This compound is unique due to its high selectivity and potency for carbonic anhydrase II compared to other inhibitors. Its thiosemicarbazide structure allows for specific interactions with the enzyme’s active site, resulting in effective inhibition. Additionally, this compound has shown potential in research applications beyond traditional therapeutic uses, making it a valuable tool for studying carbonic anhydrase-related biological processes .
Eigenschaften
Molekularformel |
C18H19BrN4S |
|---|---|
Molekulargewicht |
403.3 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-3-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]thiourea |
InChI |
InChI=1S/C18H19BrN4S/c1-23(2)17-11-5-14(6-12-17)4-3-13-20-22-18(24)21-16-9-7-15(19)8-10-16/h3-13H,1-2H3,(H2,21,22,24)/b4-3+,20-13+ |
InChI-Schlüssel |
FVKZOEVVROLPGC-LLDJEOIGSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=N/NC(=S)NC2=CC=C(C=C2)Br |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=CC=NNC(=S)NC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


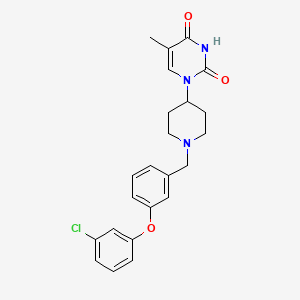
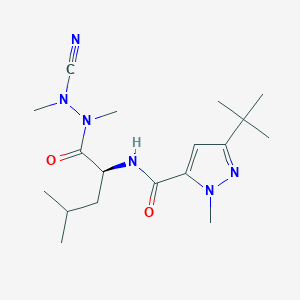
![4-[6-fluoro-2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-5-yl]morpholine](/img/structure/B12413618.png)

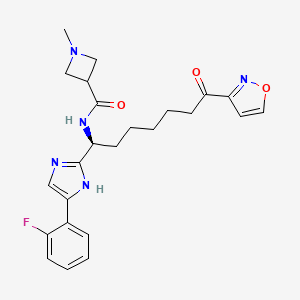

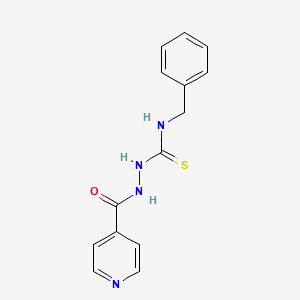
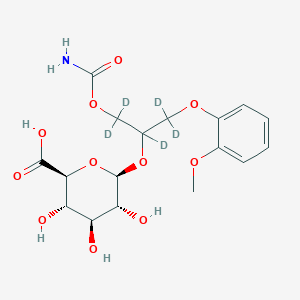
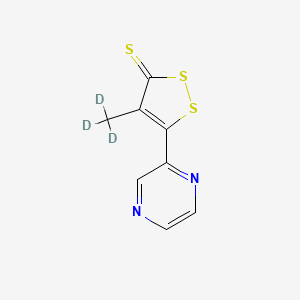


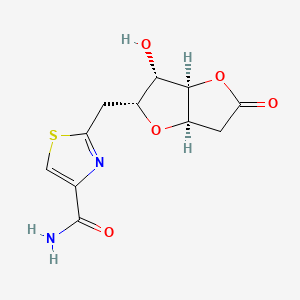
![ethyl (3R)-1-[4-(diethylsulfamoyl)phenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B12413686.png)
